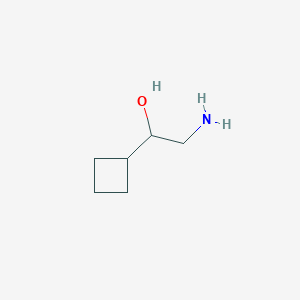

2-Amino-1-cyclobutylethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1-cyclobutylethan-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclobutylethan-1-ol typically involves the reductive amination of 2-keto-1-alkanols. This process includes the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogenation catalysts . Another method involves the reaction of alkylene oxides with ammonia or primary and secondary amines, leading to the formation of amino alcohols .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of specific hydrogenation catalysts and optimized reaction conditions are crucial for efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Substituted cyclobutyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

2-Amino-1-cyclobutylethan-1-ol is recognized for its potential therapeutic effects, making it a valuable compound in drug development. Its structure allows for interactions with biological targets, which can lead to the development of new pharmacological agents. Research indicates that compounds with amino alcohol functionalities often exhibit biological activities such as antimicrobial and antiviral properties .

2. Enantiomerically Pure Compounds

The synthesis of enantiomerically pure amino alcohols is crucial in medicinal chemistry, as chirality can significantly influence the efficacy and safety profiles of drugs. Studies have demonstrated methods for synthesizing such compounds from simple precursors, enhancing their application in asymmetric synthesis . For instance, the conversion of l-phenylalanine into enantiomerically pure amino alcohols has been explored, showcasing the utility of this compound as a potential intermediate in these processes .

Organic Synthesis Applications

1. Building Block for Organic Synthesis

Due to its structural features, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including alkylation and acylation processes. This versatility is essential for developing new materials and compounds with specific properties.

2. Ligands and Catalysts

In organic synthesis, chiral amino alcohols are often employed as ligands and catalysts. The ability of this compound to coordinate with metal centers enhances its role in catalyzed reactions, facilitating the formation of desired products with high selectivity.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study on Enantiomerically Pure Amino Alcohols | Synthesis Pathways | Demonstrated efficient pathways for synthesizing enantiomerically pure amino alcohols from l-phenylalanine using biocatalysis . |

| Research on Organic Synthesis | Building Blocks | Highlighted the role of amino alcohols as building blocks in the synthesis of complex organic molecules . |

| Case Study on Therapeutic Applications | Drug Development | Investigated the therapeutic potential of amino alcohols, including their application in developing antiviral agents . |

Mécanisme D'action

The mechanism of action of 2-Amino-1-cyclobutylethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparaison Avec Des Composés Similaires

2-Amino-1-propanol: Similar in structure but with a propyl group instead of a cyclobutyl group.

2-Amino-1-butanol: Contains a butyl group instead of a cyclobutyl group.

2-Amino-1-cyclopropylethan-1-ol: Features a cyclopropyl ring instead of a cyclobutyl ring

Uniqueness: 2-Amino-1-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .

Activité Biologique

2-Amino-1-cyclobutylethan-1-ol (also referred to as this compound hydrochloride) is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : 151.64 g/mol

- Appearance : White to yellow solid, soluble in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound features both an amino group and a hydroxyl group, which are critical for binding interactions that modulate biological pathways.

Key Mechanisms:

- Enzyme Interaction : It may act as a modulator for specific enzymes, influencing their activity in biochemical pathways.

- Receptor Binding : The compound shows potential for interacting with neurotransmitter receptors, suggesting applications in neuropharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress | |

| Receptor Modulation | Influences neurotransmitter receptor activity | |

| Enzyme Interaction | Modulates enzyme functions in metabolic pathways |

Case Study: Neuroprotective Effects

In a study exploring the neuroprotective properties of related compounds, it was found that derivatives similar to this compound could significantly reduce neuronal cell death in models of oxidative stress. The study highlighted the importance of the cyclobutane ring in enhancing binding affinity to neuroreceptors, suggesting that this compound may have similar protective effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is insightful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Amino-1-cyclopentylethan-1-ol | Cyclopentyl group | Larger cyclic structure affecting stability |

| (R)-2-amino-1-cyclopropylethan-1-ol | Cyclopropyl group | Smaller ring size may influence reactivity |

| 2-Aminoethanol | Straight-chain | Lacks cyclic structure; different properties |

Applications in Research and Industry

The compound is being explored for various applications:

- Medicinal Chemistry : As a precursor in drug development targeting neurological conditions.

- Biochemical Research : Investigated for its role in biochemical assays and studies on enzyme kinetics.

Analyse Des Réactions Chimiques

Protection/Deprotection Reactions

The hydroxyl and amino groups in 2-amino-1-cyclobutylethan-1-ol can undergo protection to enable selective transformations:

Hydroxyl Group Protection

-

Mechanism : The hydroxyl group reacts with pivaloyl chloride to form a pivalate ester, a bulky protecting group that mitigates steric hindrance during subsequent reactions.

-

Product : this compound pivalate.

Amino Group Protection

-

Reagent : Boc anhydride (tert-butyloxycarbonyl) in basic conditions.

-

Mechanism : The primary amine reacts with Boc anhydride to form a carbamate, shielding it from undesired side reactions .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under controlled conditions:

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Product : 2-Amino-1-cyclobutylethan-1-one.

-

Notes : Over-oxidation to carboxylic acids is prevented due to steric hindrance from the cyclobutane ring.

Reductive Amination

The primary amine participates in reductive amination with carbonyl compounds:

-

Mechanism : The amine reacts with acetaldehyde to form an imine intermediate, which is reduced to a secondary amine.

-

Product : N-Ethyl-2-amino-1-cyclobutylethan-1-ol.

Acylation/Alkylation of the Amino Group

The amine undergoes nucleophilic substitution or acylation:

*Yields inferred from analogous reactions in cited sources.

Intramolecular Cyclization

Under acidic conditions, the compound forms a five-membered oxazolidine ring:

-

Mechanism : Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, forming a cyclic structure.

-

Product : Cyclobutane-fused oxazolidine.

Salt Formation

The amine reacts with mineral acids to form stable salts:

Hydrolysis Reactions

Ester derivatives undergo hydrolysis to regenerate the parent compound:

Nucleophilic Substitution

The hydroxyl group can act as a leaving group after activation:

-

Reagent : SOCl₂ converts the hydroxyl to a chloride, enabling SN2 reactions.

-

Product : 2-Amino-1-cyclobutylethyl chloride.

Key Mechanistic Insights

Propriétés

IUPAC Name |

2-amino-1-cyclobutylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTCCTDRNKQPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.